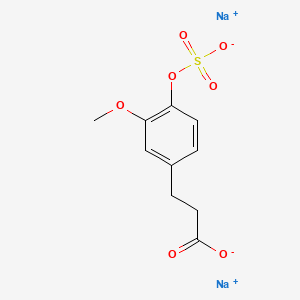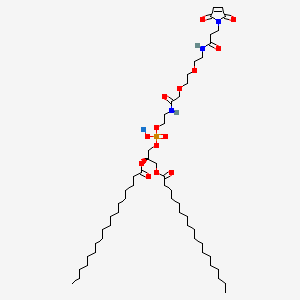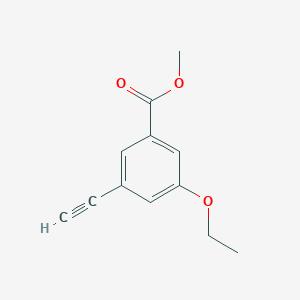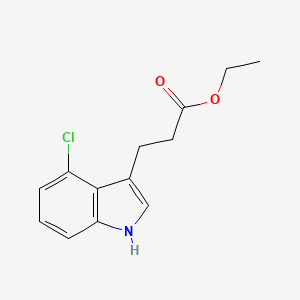![molecular formula C6H4BrN5O2 B13722374 2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitrogen atoms in the ring structure makes these compounds highly reactive and versatile in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The process is efficient and results in high yields, making it suitable for large-scale production. The use of microwave irradiation reduces reaction times and energy consumption, further enhancing the sustainability of the process .
化学反应分析
Types of Reactions
2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the nitro group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized triazolopyridines .
科学研究应用
2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a drug candidate for treating various diseases, including cardiovascular disorders and type 2 diabetes.
Industry: The compound is used in the development of materials with specific properties, such as light-emitting materials for OLED devices
作用机制
The mechanism of action of 2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as Janus kinases (JAK1 and JAK2), which are involved in signaling pathways related to inflammation and cell proliferation. By inhibiting these enzymes, the compound can exert anti-inflammatory and anticancer effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A parent compound with similar structural features but lacking the amino, bromo, and nitro substituents.
6-Bromo-1,2,4-triazolo[1,5-a]pyridine: Similar structure but without the amino and nitro groups.
8-Nitro-1,2,4-triazolo[1,5-a]pyridine: Similar structure but without the amino and bromo groups.
Uniqueness
2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the triazolopyridine ring. This combination of substituents enhances its reactivity and potential biological activities, making it a valuable compound for research and development .
属性
分子式 |
C6H4BrN5O2 |
|---|---|
分子量 |
258.03 g/mol |
IUPAC 名称 |
6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrN5O2/c7-3-1-4(12(13)14)5-9-6(8)10-11(5)2-3/h1-2H,(H2,8,10) |
InChI 键 |
GDBWHRBAPSBZGN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NC(=NN2C=C1Br)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)


![(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13722321.png)
![sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13722323.png)
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)



![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)


